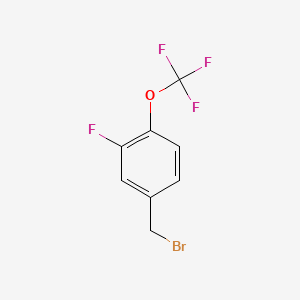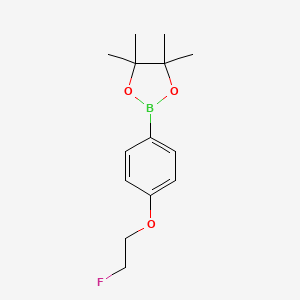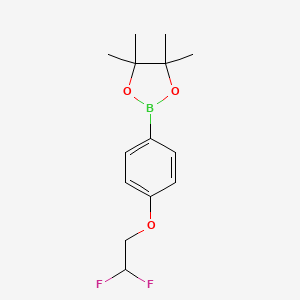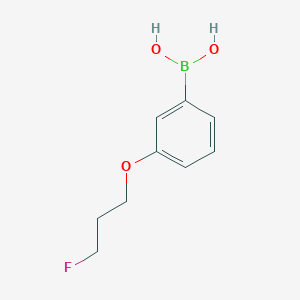
3-Fluor-4-(Trifluormethoxy)benzylbromid
Übersicht
Beschreibung
3-Fluoro-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, substituted with a bromomethyl group, a fluorine atom, and a trifluoromethoxy group
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(trifluoromethoxy)benzyl bromide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme mechanisms and protein interactions.
Wirkmechanismus
Target of Action
It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction context.
Mode of Action
3-Fluoro-4-(trifluoromethoxy)benzyl bromide is a type of organoboron compound that can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound can form carbon-carbon bonds with other organic groups through a palladium-catalyzed process .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-used method for forming carbon-carbon bonds, which is crucial in the synthesis of many organic compounds .
Result of Action
The primary result of the action of 3-Fluoro-4-(trifluoromethoxy)benzyl bromide is the formation of new organic compounds through carbon-carbon bond formation . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.
Action Environment
The efficacy and stability of 3-Fluoro-4-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors. For instance, the compound undergoes the Friedel-Crafts polymerization in the presence of an aluminum chloride catalyst . Therefore, the presence and concentration of such a catalyst in the reaction environment can significantly impact the compound’s action.
Biochemische Analyse
Biochemical Properties
4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene on cells are diverse and can influence several cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene exerts its effects through binding interactions with specific biomolecules. The bromomethyl group in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors, further influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene can cause severe toxicity, including liver and kidney damage .
Metabolic Pathways
4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-fluoro-1-(trifluoromethoxy)benzene. One common method is the reaction of 2-fluoro-1-(trifluoromethoxy)benzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products such as 4-(azidomethyl)-2-fluoro-1-(trifluoromethoxy)benzene.
Oxidation: Products such as 4-(formyl)-2-fluoro-1-(trifluoromethoxy)benzene.
Reduction: Products such as 4-methyl-2-fluoro-1-(trifluoromethoxy)benzene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Trifluoromethylbenzyl bromide: Similar structure but lacks the fluorine atom and trifluoromethoxy group.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the fluorine atom and bromomethyl group.
4-Bromobenzotrifluoride: Similar structure but lacks the fluorine atom and trifluoromethoxy group.
Uniqueness
3-Fluoro-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both a bromomethyl group and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWRYCSMYVKVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590636 | |
| Record name | 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-04-3 | |
| Record name | 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)













